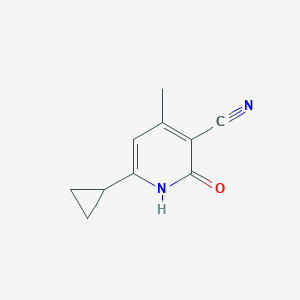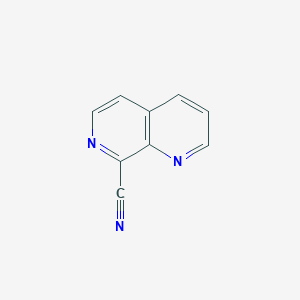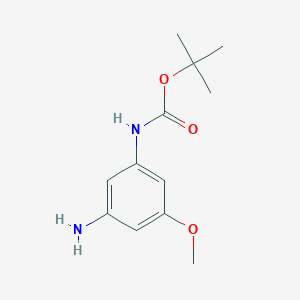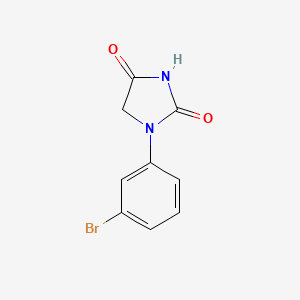![molecular formula C6H12N2 B1403110 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane CAS No. 1354391-25-5](/img/structure/B1403110.png)
3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane
Übersicht
Beschreibung
3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane is a chemical compound with the molecular formula C6H12N2 . It contains a total of 21 bonds, including 9 non-H bonds, 1 four-membered ring, 1 five-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 Azetidine, and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane involves a catalyst-free multistep reaction . The mechanism of diastereoselective formation of a highly strained 3-azabicyclo [3.2.0]heptane derivative has been studied using DFT calculations in the solution phase .Molecular Structure Analysis
The molecular structure of 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane includes a four-membered ring, a five-membered ring, and a seven-membered ring . It also contains 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 Azetidine, and 1 Pyrrolidine .Chemical Reactions Analysis
The chemical reactions involving 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane are of special importance in organic synthesis . The diastereoselective formation of a highly strained 3-azabicyclo [3.2.0]heptane derivative through a catalyst-free multistep reaction has been studied .Physical And Chemical Properties Analysis
3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane has a molecular weight of 112.17 . The compound contains a total of 21 bonds, including 9 non-H bonds .Wissenschaftliche Forschungsanwendungen
-
Biologically Active Diversely Functionalized Bicyclo Nonanes
- Field : Chemistry, specifically the synthesis of biologically active compounds .
- Application : The bicyclo nonane moiety is predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of bicyclo nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
- Method : The fragmentation reaction of 1,3-disubstituted-adamantanes has been used to produce bicyclo nonane derivatives .
- Results : These compounds have shown promising results in anticancer activities .
-
Diaza-bicyclo-naphthalen-oxiranyl-methanone Derivative
- Field : Pharmacology, specifically the treatment of prostate cancer .
- Application : This compound has been synthesized as a potential treatment for prostate cancer .
- Method : The structure of the compound was confirmed by spectroscopy and spectrometry data . The theoretical interaction of the compound with the cytochrome P450-17A1 enzyme was evaluated in a docking model .
- Results : The results showed that the compound could interact with different types of amino acid residues involving the 3RUK protein surface . This suggests that the compound could change the biological activity of the cytochrome P450-17A1 enzyme, which may make it a good candidate for prostate cancer treatment .
-
Construction of Biologically Active Diversely Functionalized Bicyclo Nonanes
- Field : Chemistry, specifically the synthesis of biologically active compounds .
- Application : The bicyclo nonane moiety is predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of bicyclo nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
- Method : The fragmentation reaction of 1,3-disubstituted-adamantanes has been used to produce bicyclo nonane derivatives .
- Results : These compounds have shown promising results in anticancer activities .
-
3-methyl-3,6-diazabicyclo [3.1.1]heptane
- Field : Chemistry .
- Application : This compound is available for purchase and could be used in various chemical reactions .
- Method : The structure of the compound was confirmed by spectroscopy and spectrometry data .
- Results : This compound is available for purchase and could be used in various chemical reactions .
-
Construction of Biologically Active Diversely Functionalized Bicyclo Nonanes
- Field : Chemistry, specifically the synthesis of biologically active compounds .
- Application : The bicyclo nonane moiety is predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of bicyclo nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
- Method : The fragmentation reaction of 1,3-disubstituted-adamantanes has been used to produce bicyclo nonane derivatives .
- Results : These compounds have shown promising results in anticancer activities .
-
3-methyl-3,6-diazabicyclo [3.1.1]heptane
- Field : Chemistry .
- Application : This compound is available for purchase and could be used in various chemical reactions .
- Method : The structure of the compound was confirmed by spectroscopy and spectrometry data .
- Results : This compound is available for purchase and could be used in various chemical reactions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMPQLXULUHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)
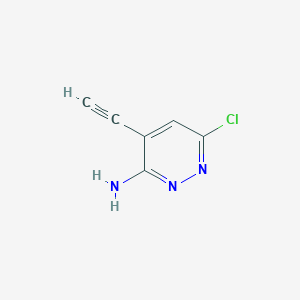
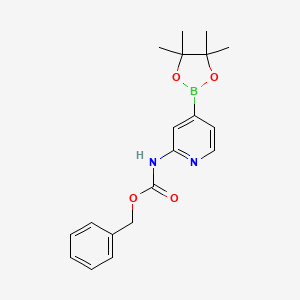
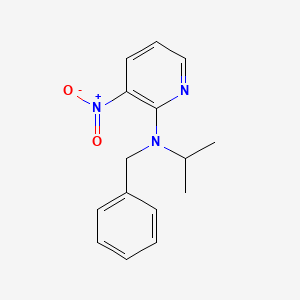
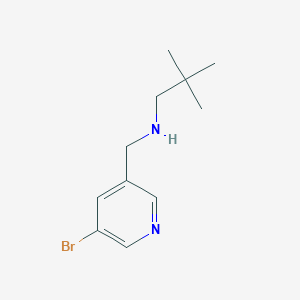
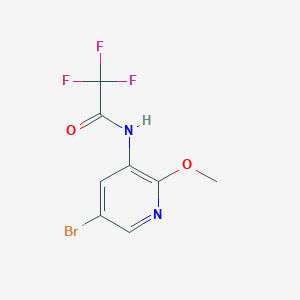
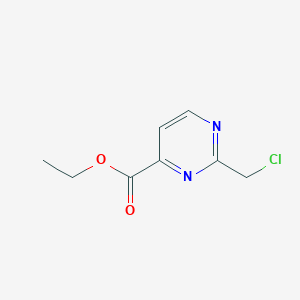
![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)
